tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate
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Overview
Description
tert-Butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate is a chemical compound with the molecular formula C10H19NO4 It is a derivative of oxetane and carbamate, featuring a tert-butyl group, a hydroxymethyl group, and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with an oxetane derivative. One common method includes the use of tert-butyl carbamate and 3-(hydroxymethyl)oxetane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxetane ring can be reduced under specific conditions to yield a diol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients, making it a valuable tool in drug delivery systems .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to release active compounds upon hydrolysis makes it a candidate for developing new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate involves the hydrolysis of the carbamate group to release the active oxetane derivative. This process is catalyzed by enzymes such as esterases in biological systems. The released oxetane derivative can then interact with specific molecular targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (3-hydroxymethyl)phenethylcarbamate
- tert-Butyl (3-hydroxymethyl)oxetan-3-ylmethylcarbamate
Uniqueness
tert-Butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate is unique due to the presence of both the oxetane ring and the carbamate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The oxetane ring enhances the stability and reactivity, while the carbamate group allows for controlled release of active derivatives .
Properties
CAS No. |
2763756-10-9 |
---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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